5-benzoyl-2-(4-chlorophenyl)-1,3-thiazole
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Overview
Description
5-benzoyl-2-(4-chlorophenyl)-1,3-thiazole is a chemical compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a thiazole ring substituted with a 4-chlorophenyl group and a phenyl group, making it a valuable molecule for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-benzoyl-2-(4-chlorophenyl)-1,3-thiazole typically involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized using a suitable cyclizing agent, such as phosphorus oxychloride, to yield the desired thiazole derivative . The reaction conditions often include refluxing the reaction mixture in an appropriate solvent, such as ethanol or acetic acid, to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions
5-benzoyl-2-(4-chlorophenyl)-1,3-thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced thiazole derivatives.
Substitution: Substituted thiazole derivatives with various functional groups.
Scientific Research Applications
5-benzoyl-2-(4-chlorophenyl)-1,3-thiazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 5-benzoyl-2-(4-chlorophenyl)-1,3-thiazole involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an antimicrobial agent by disrupting bacterial cell wall synthesis or as an anticancer agent by inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
(4-Chlorophenyl)(phenyl)methanone: A related compound with similar structural features but lacking the thiazole ring.
(4-Amino-2-(4-chlorophenyl)amino)thiazol-5-yl)(thiophene-2-yl)methanone: Another thiazole derivative with different substituents.
Uniqueness
5-benzoyl-2-(4-chlorophenyl)-1,3-thiazole is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of both the 4-chlorophenyl and phenyl groups on the thiazole ring enhances its potential as a versatile scaffold for drug development and other applications.
Properties
IUPAC Name |
[2-(4-chlorophenyl)-1,3-thiazol-5-yl]-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClNOS/c17-13-8-6-12(7-9-13)16-18-10-14(20-16)15(19)11-4-2-1-3-5-11/h1-10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSFVQNRVOSBHHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CN=C(S2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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